[2-Ethyl-4-(propan-2-yl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Ethyl-4-(propan-2-yl)phenyl]methanol is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a benzene ring substituted with ethyl and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Ethyl-4-(propan-2-yl)phenyl]methanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, [2-Ethyl-4-(propan-2-yl)phenyl]methanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method offers high efficiency and selectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[2-Ethyl-4-(propan-2-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of [2-Ethyl-4-(propan-2-yl)phenyl]methanone.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
[2-Ethyl-4-(propan-2-yl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-Ethyl-4-(propan-2-yl)phenyl]methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
[2-Ethyl-4-(propan-2-yl)phenyl]methanone: The corresponding ketone.
[2-Ethyl-4-(propan-2-yl)phenyl]methane: The fully reduced hydrocarbon.
[2-Ethyl-4-(propan-2-yl)phenyl]chloride: The chloride derivative.
Uniqueness
[2-Ethyl-4-(propan-2-yl)phenyl]methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its hydroxyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
40180-53-8 |
---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
(2-ethyl-4-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C12H18O/c1-4-10-7-11(9(2)3)5-6-12(10)8-13/h5-7,9,13H,4,8H2,1-3H3 |
InChI Key |
NWVYYVDHCHVAIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.